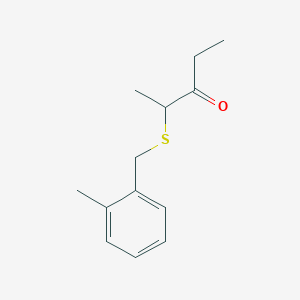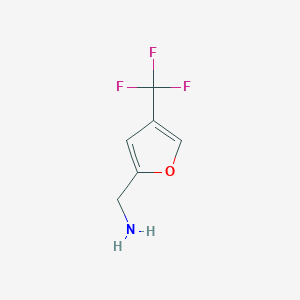
4-(Trifluoromethyl)-2-furanmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(trifluoromethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C6H6F3NO . It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(trifluoromethyl)furan-2-yl]methanamine typically involves the introduction of a trifluoromethyl group to a furan ring, followed by the attachment of a methanamine group. One common method involves the reaction of 4-(trifluoromethyl)furan-2-carbaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods: In an industrial setting, the production of [4-(trifluoromethyl)furan-2-yl]methanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(trifluoromethyl)furan-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as or .
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or thiols .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halides, thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents .
Medicine: In medicinal chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics .
Mécanisme D'action
The mechanism of action of [4-(trifluoromethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the furan ring can participate in π-π interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
- [4-(trifluoromethyl)phenyl]methanamine
- [4-(trifluoromethyl)thiophen-2-yl]methanamine
- [4-(trifluoromethyl)pyridin-2-yl]methanamine
Comparison: Compared to these similar compounds, [4-(trifluoromethyl)furan-2-yl]methanamine is unique due to the presence of the furan ring, which can offer different electronic and steric properties. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C6H6F3NO |
|---|---|
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2 |
Clé InChI |
ICWFLGCPJARCBT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
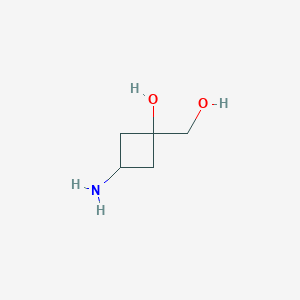


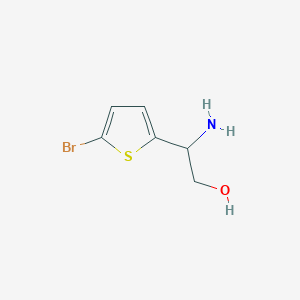
![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)
![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
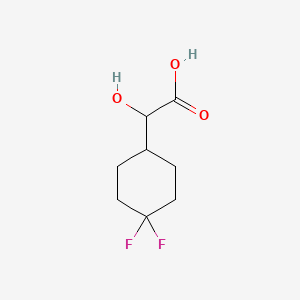
![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)

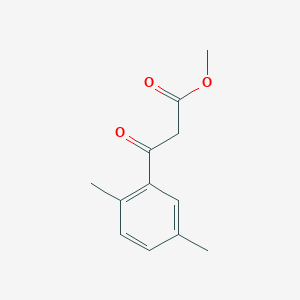
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
